molecular formula C10H20ClNO2 B1435979 Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride CAS No. 1955498-21-1

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride

Cat. No.: B1435979
CAS No.: 1955498-21-1
M. Wt: 221.72 g/mol
InChI Key: LHQLGZQHURQKSG-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C10H19NO2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by a tert-butyl group attached to a cyclopentane ring, which is further substituted with an amino group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Esterification: The carboxylate ester is formed through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Used in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of fine chemicals.
  • Applied in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

  • Tert-butyl 1-aminocyclopentane-1-carboxylate
  • Tert-butyl carbamate
  • Cyclopentane derivatives with different substituents

Uniqueness: Tert-butyl 3-aminocyclopentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules. The presence of both amino and carboxylate groups allows for versatile chemical modifications and applications.

Properties

IUPAC Name

tert-butyl 3-aminocyclopentane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)7-4-5-8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQLGZQHURQKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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